molecular formula C16H17NO B255635 N,3,4-trimethyl-N-phenylbenzamide

N,3,4-trimethyl-N-phenylbenzamide

Cat. No.: B255635
M. Wt: 239.31 g/mol
InChI Key: VHWLGJKCXCHAGA-UHFFFAOYSA-N
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Description

N,3,4-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) linked to a nitrogen atom substituted with a methyl group and a phenyl ring bearing methyl substituents at the 3- and 4-positions. These compounds are synthesized via condensation of benzoyl chloride with substituted anilines, as demonstrated in the preparation of N-(3,4-dimethylphenyl)benzamide using 3,4-dimethylaniline and benzoyl chloride . Key structural features include antiparallel alignment of the N–H bond relative to meta-substituents in the aniline ring, influencing crystal packing through N–H⋯O hydrogen bonds .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N,3,4-trimethyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-9-10-14(11-13(12)2)16(18)17(3)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

VHWLGJKCXCHAGA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N,3,4-trimethyl-N-phenylbenzamide analogs and related benzamide derivatives:

Compound Name Molecular Formula Substituents (Benzamide/Phenyl) Molecular Weight (g/mol) Key Properties/Applications
N-(3,4-Dimethylphenyl)benzamide C₁₅H₁₅NO 3,4-dimethylphenyl 225.29 Crystalline packing via hydrogen bonds; structural model for benzanilides
3,4,5-Trimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₇H₁₆F₃NO₄ 3,4,5-trimethoxy; 4-CF₃ 355.31 High polarity due to trifluoromethyl and methoxy groups; potential agrochemical applications
N-(3,4-Difluorophenyl)-3-methylbenzamide C₁₄H₁₁F₂NO 3,4-difluorophenyl; 3-methyl 247.25 Enhanced metabolic stability from fluorine substituents; used in fluorinated analog studies
2,3,4,5,6-Pentafluoro-N-(3-fluorophenyl)benzamide C₁₃H₆F₆NO 2,3,4,5,6-pentafluoro; 3-fluorophenyl 307.19 Extreme electronegativity; potential use in materials science
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 2-CF₃; 3-isopropoxyphenyl 347.31 Commercial fungicide; inhibits succinate dehydrogenase

Key Structural and Functional Insights:

  • Substituent Effects on Polarity and Solubility :
    • Methyl groups (e.g., in N-(3,4-dimethylphenyl)benzamide) reduce polarity, enhancing lipophilicity and influencing crystal packing .
    • Fluorine or trifluoromethyl groups (e.g., in 3,4,5-trimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide) increase electronegativity and metabolic stability, making such compounds suitable for pesticidal applications .
  • Hydrogen Bonding and Crystallinity: Antiparallel alignment of N–H bonds in N-(3,4-dimethylphenyl)benzamide promotes columnar crystal structures via N–H⋯O interactions, a feature absent in non-polar analogs like N-(3,4-dimethylphenyl)acetamide .
  • Biological Activity :
    • Flutolanil’s trifluoromethyl and isopropoxy groups enable strong binding to fungal enzymes, a trait shared with fluorinated benzamides .

Limitations and Contradictions in Literature

  • The exact structure of This compound is ambiguously represented in available data, necessitating reliance on analogs like N-(3,4-dimethylphenyl)benzamide for comparison .
  • While fluorinated derivatives are widely studied for bioactivity, methyl-substituted benzamides are less explored outside structural chemistry .

Preparation Methods

Acyl Chloride and Aniline Coupling (Amidation)

A classical and widely used method involves the reaction of substituted benzoyl chlorides with aniline derivatives under basic conditions to form the amide bond. This method is efficient for preparing N-substituted benzamides, including this compound.

Procedure:

  • The substituted benzoyl chloride (bearing 3,4-dimethyl groups on the benzoyl ring) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
  • The solution is cooled to 0 °C.
  • Aniline or substituted aniline (in this case, N-phenylamine) is added dropwise.
  • Triethylamine is added as a base to neutralize the HCl formed during the reaction.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 25–30 °C) for several hours (typically 4–8 hours).
  • After completion, the mixture is washed with brine, dried over anhydrous sodium sulfate, and solvent evaporated.
  • The crude product is purified by flash column chromatography.

This method yields high purity N-phenylbenzamides with yields typically around 85–90% for similar compounds.

Amidation via 1,3-Diphenylthiourea Route

An alternative, less conventional method uses 1,3-diphenylthiourea as a reagent to convert benzoyl chlorides directly into N-phenylbenzamides.

Key points:

  • Substituted benzoyl chloride is added dropwise to a suspension of 1,3-diphenylthiourea and triethylamine in tetrahydrofuran (THF).
  • The mixture is refluxed for about 4 hours.
  • The reaction mixture is worked up by evaporation, quenching with water, washing with sodium bicarbonate and water.
  • The product precipitates upon pouring into hot ethanol and is recrystallized.

This method produces N-phenylbenzamides with good to excellent yields (40–93%) and high purity, with the reaction mechanism involving an imino alcohol-amide tautomerism and rearrangement intermediate.

Carbodiimide-Mediated Coupling (EDC/HOBt Method)

Carbodiimide-mediated coupling is a modern and mild method for amide bond formation, commonly used in peptide synthesis and applicable for benzamide synthesis.

Procedure:

  • Benzoic acid derivative (e.g., 3,4-dimethylbenzoic acid) is dissolved in DCM.
  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are added to activate the carboxylic acid.
  • The mixture is stirred at room temperature for 30 minutes.
  • Aniline or substituted aniline is added, and the reaction proceeds for 12 hours.
  • The reaction is quenched with aqueous NaOH, and the organic layer is separated, washed, dried, and purified by silica gel chromatography.

This method is effective for preparing N-phenylbenzamides with moderate to good yields (typically 60–80%) and is advantageous due to mild conditions and minimal side reactions.

Direct N-Alkylation of N-Phenylbenzamide

For preparing N-substituted derivatives such as N-methyl or N-alkyl analogs of N-phenylbenzamide, direct alkylation methods can be employed.

Typical method:

  • N-phenylbenzamide is treated with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Alkyl halides (e.g., methyl iodide or benzyl bromide) are added dropwise.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.
  • The product is isolated by extraction and purified by chromatography.

This method allows selective N-alkylation on the amide nitrogen, enabling the synthesis of this compound if the methyl groups are introduced on the benzoyl ring and the nitrogen is alkylated accordingly.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Notes
Acyl Chloride + Aniline 3,4-dimethylbenzoyl chloride + aniline DCM, 0 °C to RT, triethylamine 85–90 High yield, straightforward Requires acyl chloride preparation
1,3-Diphenylthiourea Route 3,4-dimethylbenzoyl chloride + 1,3-diphenylthiourea + triethylamine THF, reflux 4 h 40–93 High purity, novel route Mechanism involves rearrangement
Carbodiimide-Mediated Coupling 3,4-dimethylbenzoic acid + aniline + EDC/HOBt DCM, RT, 12 h 60–80 Mild conditions, no acid chlorides Requires carbodiimide reagents
N-Alkylation of N-phenylbenzamide N-phenylbenzamide + NaH + alkyl halide DMF, RT, several hours 60–75 Enables N-substitution Requires strong base, careful control

Detailed Research Findings and Notes

  • The acyl chloride method remains the most classical and reliable approach for preparing N-substituted benzamides including this compound, offering excellent yields and purity.

  • The 1,3-diphenylthiourea method is a relatively recent development providing a direct and efficient route to N-phenylbenzamides without requiring metal catalysts or harsh conditions. The reaction mechanism involves an unusual rearrangement via imino alcohol-amide tautomerism, which has been supported by spectroscopic data.

  • The carbodiimide-mediated coupling is advantageous for substrates sensitive to acid chlorides or when milder conditions are preferred. It also avoids the need to prepare acyl chlorides, using readily available carboxylic acids instead.

  • N-alkylation strategies allow further derivatization of N-phenylbenzamides to introduce methyl or other alkyl groups on the nitrogen atom, which is essential for preparing this compound if the methyl groups are on the nitrogen substituent.

  • Purification of the final products typically involves silica gel column chromatography and recrystallization from suitable solvents such as ethanol or acetone/hexane mixtures to achieve high purity.

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